molecular formula C10H11NO B13170762 1-Benzoylcyclopropan-1-amine

1-Benzoylcyclopropan-1-amine

Cat. No.: B13170762
M. Wt: 161.20 g/mol
InChI Key: XCXPTIZEOQRRLJ-UHFFFAOYSA-N
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Description

1-Benzoylcyclopropan-1-amine is a chemical building block that incorporates both a cyclopropane ring and an amine functional group, making it a compound of significant interest in medicinal chemistry and organic synthesis. The strained, three-membered cyclopropane ring is a key structural motif known to confer unique electronic properties and rigid, defined conformations to molecules, which can be critical for interacting with biological targets . As a primary amine, this compound serves as a versatile synthetic intermediate. It can undergo various reactions, including reductive amination, to introduce more complex nitrogen-containing substituents, or be used in the construction of diverse molecular architectures . While specific biological data for this compound is not widely published, structurally related cyclopropane amines have been extensively studied as mechanism-based inactivators of enzymes such as monoamine oxidase (MAO) . This suggests potential research applications in neuroscience and biochemistry. Furthermore, cyclopropane derivatives are frequently explored for their activity in inhibiting the proliferation of cancer cell lines . Researchers can leverage this compound as a precursor for developing novel pharmacologically active molecules or as a rigid scaffold in material science. This product is intended for research purposes in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

(1-aminocyclopropyl)-phenylmethanone

InChI

InChI=1S/C10H11NO/c11-10(6-7-10)9(12)8-4-2-1-3-5-8/h1-5H,6-7,11H2

InChI Key

XCXPTIZEOQRRLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)C2=CC=CC=C2)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 Benzoylcyclopropan 1 Amine and Its Analogs

Direct Synthetic Approaches to 1-Benzoylcyclopropan-1-amine

The direct synthesis of this compound, a non-proteinogenic amino ketone, presents unique challenges due to the inherent strain of the cyclopropane (B1198618) ring and the presence of a quaternary, stereochemically-rich center. The following sections explore potential synthetic pathways.

Amination-Based Cyclopropanation Strategies

The direct formation of the 1-amino-1-benzoylcyclopropane structure through a concerted or one-pot amination and cyclopropanation is a complex synthetic challenge. Conceptually, this could involve the reaction of a suitably substituted alkene with a nitrogen-containing carbene equivalent. However, the literature more commonly describes the synthesis of aminocyclopropane derivatives through multi-step sequences, often starting from activated alkenes. researchgate.net

One potential, albeit speculative, approach could involve a modified cyclopropanation reaction. For instance, a Michael-initiated ring closure (MIRC) could be envisioned. This would likely start with an α,β-unsaturated ketone bearing a leaving group on the β-carbon and a nucleophile containing a protected amine function. Another possibility involves the reaction of a benzoyl-substituted alkene with a reagent that delivers both the C1 of the cyclopropane and the amino group, though such reagents are not common.

A rhodium-catalyzed regiodivergent hydrosilylation of pre-existing acyl aminocyclopropanes has been developed, which proceeds via C-C bond cleavage of the cyclopropane ring, highlighting the reactivity of these strained systems rather than their direct formation. rsc.org

Reductive Amination Pathways for Cyclopropylamine (B47189) Moiety Construction

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds. stackexchange.commasterorganicchemistry.com This two-part process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. rsc.orgmasterorganicchemistry.com

For the synthesis of this compound, this strategy would hypothetically start from a precursor such as 1-benzoylcyclopropan-1-carbaldehyde. The reaction would proceed via the condensation of this aldehyde with ammonia (B1221849) to form an imine, which is then reduced in situ. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the protonated imine over the starting carbonyl group. masterorganicchemistry.comcommonorganicchemistry.com

The general reaction scheme is as follows:

Imine Formation: The carbonyl group of the precursor reacts with ammonia in a slightly acidic medium to form an iminium ion intermediate.

Reduction: A hydride reagent, such as NaBH₃CN, selectively reduces the iminium ion to yield the primary amine. masterorganicchemistry.com

This method avoids the over-alkylation often seen in the direct alkylation of amines. stackexchange.commasterorganicchemistry.com The success of this pathway is contingent on the accessibility of the requisite 1-benzoylcyclopropyl carbonyl precursor.

Reagent ClassSpecific ExamplesRole in Reductive Amination
Reducing Agents Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN), Sodium borohydride (B1222165) (NaBH₄)Reduce the imine/iminium ion intermediate to the amine. masterorganicchemistry.comcommonorganicchemistry.comorganic-chemistry.org
Nitrogen Source Ammonia (or ammonium (B1175870) salts)Reacts with the carbonyl compound to form the imine.
Solvents Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol (B129727) (MeOH)Provide the reaction medium. DCE is often preferred for NaBH(OAc)₃. stackexchange.comorganic-chemistry.org

Gabriel Synthesis and Phthalimide (B116566) Alkylation Adaptations

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively preventing the formation of secondary and tertiary amine byproducts. quimicaorganica.orgbyjus.com The method utilizes potassium phthalimide as a protected nitrogen source. byjus.commasterorganicchemistry.com

To apply this method to the synthesis of this compound, a key starting material would be a 1-halo-1-benzoylcyclopropane. The synthesis would proceed in two main steps:

N-Alkylation of Phthalimide: The phthalimide anion, a potent nucleophile, would displace the halide from the 1-halo-1-benzoylcyclopropane in an Sₙ2 reaction to form N-(1-benzoylcyclopropyl)phthalimide. masterorganicchemistry.comnrochemistry.com The use of polar aprotic solvents like DMF is known to facilitate this type of Sₙ2 reaction. nrochemistry.com

Deprotection: The resulting N-alkylated phthalimide is then cleaved to release the primary amine. This is commonly achieved by hydrazinolysis (the Ing-Manske procedure), which involves heating with hydrazine (B178648) (N₂H₄). nrochemistry.com This step yields the desired primary amine and a phthalhydrazide (B32825) precipitate. nrochemistry.com Alternatively, acidic or basic hydrolysis can be used, though conditions are often harsher. masterorganicchemistry.com

The viability of this approach hinges on the synthesis of the 1-benzoyl-1-halocyclopropane precursor. The Gabriel synthesis is known to be effective for α-halo ketones, a class of compounds structurally analogous to the proposed precursor. nrochemistry.com

Enantioselective and Diastereoselective Synthesis of this compound Derivatives

Achieving stereocontrol in the synthesis of this compound derivatives is crucial, given the presence of a chiral quaternary center. This requires the use of asymmetric synthetic strategies.

Asymmetric Cyclopropanation Techniques

Asymmetric cyclopropanation reactions are a cornerstone for establishing the stereochemistry of the cyclopropane ring. These methods typically involve the use of chiral catalysts or reagents to influence the facial selectivity of the carbene or carbenoid addition to an alkene. While not specifically detailed for this compound, general principles from the asymmetric synthesis of related 1-aminocyclopropane-1-carboxylic acid derivatives can be informative. acs.orgrsc.org

Strategies include:

Catalytic Asymmetric Cyclopropanation: Transition metal catalysts, particularly those based on rhodium, copper, and palladium, complexed with chiral ligands are widely used to catalyze the decomposition of diazo compounds and their subsequent stereoselective addition to alkenes.

Ylide-Based Cyclopropanation: The reaction of chiral sulfur or phosphorus ylides with Michael acceptors can produce optically active cyclopropanes. For example, a diketopiperazine-based chiral template has been used to direct the conjugate addition of a phosphorus ylide to an exocyclic methylene (B1212753) acceptor, affording a spirocyclopropane with high diastereomeric excess (>98% d.e.). rsc.org

A recent development involves the concept of a catalytically formed chiral auxiliary, which can direct subsequent transformations like cyclopropanation. nih.gov This approach extends the utility of a single catalytic event to control multiple, chemically distinct bond-forming reactions. nih.gov

Chiral Auxiliary-Mediated Stereocontrol in Benzoylcyclopropane Formation

A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After the desired stereocenter is created, the auxiliary is removed. wikipedia.org This approach is highly effective for controlling stereochemistry.

In the context of benzoylcyclopropane derivatives, chiral auxiliaries have been employed to control stereoselectivity. For instance, research on the photochemical isomerization of cis-2,3-diphenyl-1-benzoylcyclopropane derivatives has shown that a chiral auxiliary, such as α-methyl benzylamine (B48309) attached via an amide bond to the benzoyl group, can induce significant diastereoselectivity (up to 71% de) within the constrained environment of a zeolite. acs.orgacs.org This demonstrates that a chiral moiety appended to the benzoyl group can effectively influence the stereochemical course of a reaction involving the cyclopropane ring. acs.org

A general strategy for synthesizing an enantiomerically enriched this compound derivative using a chiral auxiliary could involve:

Catalytic Asymmetric Approaches in Aminocyclopropane Synthesis

The development of catalytic enantioselective methods for constructing amino-substituted stereogenic centers is crucial for accessing chiral amines found in natural products and pharmaceuticals. nih.gov The synthesis of aminocyclopropanes, particularly those with multiple contiguous and highly substituted stereocenters, presents a significant challenge. nih.gov Catalytic asymmetric synthesis offers a powerful solution, enabling the preparation of enantioenriched aminocyclopropanes with high efficiency and selectivity.

One prominent strategy involves the cyclopropanation of 2-azadienes with donor/acceptor carbenes derived from α-diazoesters. nih.gov Using a rhodium catalyst, such as Rh₂(DOSP)₄, this method can produce aminocyclopropanes bearing quaternary carbon stereogenic centers adjacent to the amino-substituted carbon. nih.gov These reactions proceed with high diastereoselectivity and enantioselectivity, often yielding a single diastereomer in excellent yields (up to 97%) and enantiomeric ratios (up to 99:1 er). nih.gov This approach is effective for both terminal and internal 2-azadienes, allowing for the creation of cyclopropanes with three contiguous stereogenic centers. nih.gov

Another effective method utilizes copper catalysis in dynamic kinetic asymmetric [3+2] annulation reactions of aminocyclopropanes with aldehydes or enol ethers. researchgate.net With a copper catalyst and a commercially available bisoxazoline ligand, this approach can yield cyclopentyl- and tetrahydrofurylamines with high yields (69-97%) and excellent enantiomeric ratios (up to 98:2). researchgate.net The success of this method provides access to valuable enantioenriched nitrogen-containing building blocks for synthesizing bioactive compounds. researchgate.net

Tandem reactions also provide an efficient route to aminocyclopropanes. nih.govacs.org For instance, a one-pot procedure can be initiated by the hydroboration of N-tosyl-substituted ynamides, followed by a boron-to-zinc transmetalation. nih.govacs.org The resulting β-amino alkenylzinc reagents add to aldehydes in the presence of a chiral amino alcohol catalyst, leading to the formation of β-hydroxy enamines. nih.govacs.org These intermediates can then undergo a tandem cyclopropanation to afford aminocyclopropyl carbinols with three continuous stereocenters, achieving good yields (72-82%) and high enantioselectivities (76-94%). nih.govacs.org

Furthermore, rare-earth-metal complexes have emerged as effective catalysts for the enantioselective intermolecular hydroamination of substituted cyclopropenes. nih.gov This atom-efficient method allows for the synthesis of a wide range of chiral α-aminocyclopropane derivatives in high yields (up to 96%) and with outstanding stereoselectivity (up to >20:1 d.r. and 99% ee) under mild conditions. nih.gov

Table 1: Catalytic Asymmetric Synthesis of Aminocyclopropanes

Catalyst System Reactants Product Type Yield (%) Enantioselectivity Diastereomeric Ratio (d.r.) Citation
0.5 mol % Rh₂(DOSP)₄ 2-Azadienes, α-Diazoesters Aminocyclopropanes with quaternary stereocenters up to 97 up to 99:1 er Single diastereomer nih.gov
Cu-Bisoxazoline Ligand Amidocyclopropanes, Aldehydes/Enol Ethers Cyclopentyl- and Tetrahydrofurylamines 69-97 up to 98:2 er Not Specified researchgate.net
MIB (Amino Alcohol) Catalyst N-Tosyl-Ynamides, Aldehydes Aminocyclopropyl Carbinols 72-82 76-94% ee >20:1 nih.govacs.org
Chiral Half-Sandwich Rare-Earth-Metal Complexes Substituted Cyclopropenes, Amines α-Aminocyclopropane Derivatives up to 96 99% ee >20:1 nih.gov

Stereodivergent Methodologies for Chiral Amine Synthesis

Stereodivergent synthesis provides a powerful strategy to access all possible stereoisomers of a molecule containing multiple stereocenters from the same set of starting materials. researchgate.netnih.gov This approach is particularly valuable in drug discovery, where the biological activity of a compound can be highly dependent on its stereochemistry. The key to stereodivergent synthesis is the use of catalyst combinations that can independently control the configuration of each new stereocenter. nih.gov

Cooperative catalysis, where two distinct catalysts work in concert, is a common strategy to achieve stereodivergence. nih.gov For example, the combination of N-heterocyclic carbene (NHC) organocatalysis and transition metal catalysis (e.g., copper) has been successfully employed. nih.gov In one such system, all four stereoisomers of oxindole (B195798) derivatives were synthesized with excellent enantioselectivity and diastereoselectivity by simply changing the chirality of the NHC and the copper-Pybox complex. nih.gov This highlights the modularity of the approach, where each catalyst independently controls a specific chiral center. nih.gov

Dual-metal catalysis is another effective approach for stereodivergent synthesis. The combination of palladium and copper catalysts has been used for the asymmetric allylic alkylation of Morita-Baylis-Hillman (MBH) carbonates, allowing for the preparation of all four stereoisomers of β-branched glutamic acid derivatives by selecting the appropriate catalyst enantiomers. researchgate.net This method demonstrates its utility through the efficient synthesis of complex structures like fused pyrrolooxazolidinones with three contiguous chiral centers. researchgate.net

These methodologies enable the creation of diverse molecular scaffolds. For instance, dual-metal-catalyzed annulation of 2-vinyloxiranes with nucleophilic dipoles has been developed for the stereodivergent synthesis of rigid spirocycles, which are valuable in designing chiral ligands and new drugs. researchgate.net The ability to generate libraries of stereoisomers is a significant advantage for exploring structure-activity relationships.

Table 2: Examples of Stereodivergent Synthesis

Catalytic System Reaction Type Product Stereoisomers Key Feature Citation
Chiral NHC and Chiral Copper-Pybox Complex Propargylic Alkylation of Enals All four stereoisomers of oxindole derivatives Orthogonal control of stereocenters by switching catalyst chirality. nih.gov
Synergistic Pd/Cu Catalysis Asymmetric Allylic Alkylation of MBH Carbonates All four stereoisomers of β-branched glutamic acid derivatives Permutation of catalyst enantiomers provides access to all stereoisomers. researchgate.net
Dual-Metal Catalysis Annulation of 2-Vinyloxiranes All optically active isomers of rigid spirocycles Provides access to structurally rigid spirocycles with multiple stereocenters. researchgate.net

Green Chemistry Principles in the Preparation of this compound Systems

The increasing awareness of the environmental impact of chemical synthesis has driven the adoption of green chemistry principles in the preparation of cyclopropane-containing molecules. thieme-connect.dethieme-connect.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. semanticscholar.org

A primary focus of green cyclopropanation is the use of alternative reaction media. Water, being non-toxic, inexpensive, and readily available, is an ideal green solvent. thieme-connect.comrsc.org Catalyst-free, on-water [2+1] annulations of diazo compounds with electron-deficient alkenes have been shown to proceed with high efficiency, offering a broad substrate scope and environmentally friendly conditions. rsc.org In some cases, indium(III)-catalyzed reactions in water allow for the recycling and reuse of the catalyst, further enhancing the sustainability of the process. thieme-connect.com

Solvent-free reaction conditions represent another significant step towards greener synthesis. researchgate.net Mechanochemistry, which uses mechanical force to induce chemical reactions, often eliminates the need for bulk solvents, reducing chemical waste. researchgate.net Similarly, solid-state photodenitrogenation of crystalline 1-pyrazolines offers a stereospecific route to cyclopropanes without the use of heavy-metal catalysts or volatile organic compounds. acs.org This method can be scaled up using aqueous nanocrystalline suspensions, combining the benefits of solvent-free reactions with a greener medium. acs.org

Alternative energy sources are also being explored to create milder and more efficient reaction conditions. thieme-connect.com Photocatalysis, particularly using visible light, has emerged as a promising alternative for cyclopropanation. researchgate.net Biocatalysis, the use of enzymes to catalyze reactions, offers high selectivity under mild conditions and is an environmentally friendly strategy. researchgate.net For instance, a carboxylic acid reductase has been used for the selective one-step synthesis of amides from multifunctional substrates in aqueous conditions, a reaction type relevant to the synthesis of analogs of this compound. nih.gov

The development of sustainable catalytic systems is also key. The one-pot reductive amination of carboxylic acids to primary amines using recyclable heterogeneous catalysts and green solvents like cyclopentyl methyl ether (CPME) is a highly efficient and sustainable method. rsc.org The eco-friendliness of these new protocols can be quantified using metrics like the E-factor (Environmental factor) and eco-score, which verify the reduction in environmental impact. rsc.org

Table 3: Green Chemistry Approaches for Cyclopropanation

Green Principle Methodology Specific Example Advantages Citation
Alternative Media On-water synthesis [2+1] annulation of diazo compounds and alkenes Metal- and catalyst-free, high yield, environmentally friendly. rsc.org
Solvent-Free Conditions Solid-state photochemistry Photodenitrogenation of crystalline 1-pyrazolines Avoids volatile organic compounds and heavy-metal catalysts, stereospecific. acs.org
Alternative Energy Mechanochemistry Solvent-free mechanochemical reactions Reduces waste production by eliminating bulk solvents. researchgate.net
Biocatalysis Enzymatic Synthesis CARmm-A catalyzed amide bond formation High selectivity, aqueous conditions, avoids side-product formation. nih.gov
Sustainable Catalysis Heterogeneous Catalysis Reductive amination of carboxylic acids with recyclable Ru-W catalysts One-pot reaction, recyclable catalyst, use of a green solvent (CPME). rsc.org

Reactivity and Mechanistic Elucidation of 1 Benzoylcyclopropan 1 Amine

Cyclopropane (B1198618) Ring Reactivity and Transformations

The high ring strain of the cyclopropane moiety in 1-benzoylcyclopropan-1-amine makes it susceptible to various ring-opening reactions. The presence of both a donor (amine) and an acceptor (benzoyl) group attached to the same carbon atom of the cyclopropane ring suggests that it can be classified as a donor-acceptor cyclopropane, which is known to be particularly reactive.

Unimolecular Ring-Opening Mechanisms (e.g., Thermal, Photochemical)

Thermal Ring-Opening: While tertiary aminocyclopropanes have been shown to undergo thermal ring-opening, this typically requires high temperatures (150-170 °C). acs.org The presence of the benzoyl group in this compound could potentially lower the required temperature for thermal rearrangement, although specific studies are not available. The expected mechanism would likely involve homolytic cleavage of a C-C bond in the cyclopropane ring to form a diradical intermediate, which can then rearrange to more stable, acyclic products.

Photochemical Ring-Opening: The photochemistry of cyclopropyl (B3062369) ketones is a well-studied area and provides significant insight into the potential photochemical behavior of this compound. rsc.orgresearchgate.net Irradiation of aryl cyclopropyl ketones can lead to a variety of transformations, including rearrangements and additions of nucleophiles. acs.org For instance, the photochemical conversion of simple cyclopropyl ketones to propenyl ketones often proceeds from the triplet excited state through a biradical intermediate. rsc.org In the case of this compound, photochemical excitation of the benzoyl chromophore could lead to energy transfer to the cyclopropane ring, initiating ring-opening.

Furthermore, photosensitized oxidative ring-opening is a facile method for cleaving the cyclopropane ring in tertiary aminocyclopropanes. acs.orgconnectedpapers.com This process involves the formation of a cyclopropylamine (B47189) radical cation, which readily undergoes ring-opening. acs.orgconnectedpapers.com Given the presence of both the amine and the benzoyl group, which can influence the molecule's redox properties, this pathway is highly plausible for this compound.

Arylcyclopropane photochemistry can also be mediated by electron transfer, leading to the addition of nucleophiles like methanol (B129727) to the ring-opened product. acs.org

Nucleophilic and Electrophilic Ring-Opening Reactions

The donor-acceptor nature of this compound makes it a prime candidate for both nucleophilic and electrophilic ring-opening reactions.

Nucleophilic Ring-Opening: Donor-acceptor cyclopropanes are known to react with nucleophiles, often under Lewis acid catalysis, to generate a 1,3-zwitterionic intermediate that can be trapped by various electrophiles. sioc-journal.cn In the case of this compound, a nucleophile could attack one of the cyclopropane carbons, leading to ring opening and the formation of a stabilized carbanion, which can then be protonated or react with other electrophiles. Stereoinvertive nucleophilic substitution at the quaternary carbon of cyclopropyl ketones has been reported, proceeding through a bicyclobutonium-like intermediate. researchgate.netresearchgate.net

Electrophilic Ring-Opening: Acid-catalyzed ring-opening of aryl cyclopropyl ketones is a known transformation, leading to the formation of tetralones or open-chain carbinols. physicsandmathstutor.com The reaction proceeds via a cationic mechanism where a proton or Lewis acid interacts with the carbonyl oxygen, promoting the cleavage of the cyclopropane ring. For this compound, treatment with a Lewis acid could activate the benzoyl group, facilitating the ring-opening process. Scandium triflate has been shown to be an effective catalyst for the Friedel-Crafts reaction of aminocyclopropanes with electron-rich aromatic compounds, highlighting the susceptibility of these systems to electrophilic activation. sioc-journal.cnlibretexts.org

Palladium-catalyzed ring-opening of aminocyclopropanes has also been documented, where the interaction of the palladium catalyst with the cyclopropyl moiety leads to the formation of heterocyclic structures. researchgate.net

Rearrangement Pathways Involving the Strained Cyclopropane Ring

The strain energy of the cyclopropane ring can drive various rearrangement reactions.

A notable rearrangement of aminocyclopropanes is the reductive rearrangement to form cyclobutane (B1203170) derivatives. This transformation can be induced by a Lewis acid like BF₃·OEt₂, which promotes the rearrangement of an intermediate aminal to a cyclobutyl iminium ion, followed by reduction. nih.gov

Sigmatropic rearrangements are also a possibility. For instance, nih.govnih.gov-sigmatropic rearrangements of cyclopropenylcarbinyl cyanates have been used to access alkylidene(aminocyclopropane) derivatives. organic-chemistry.orgmnstate.edu While this compound itself does not possess the required structure for this specific rearrangement, related transformations could potentially be designed.

The thermal rearrangement of certain aminocyclopropanes can be interpreted in terms of "quasi-enamine" reactivity, leading to ring-expanded products. libretexts.org

Amine Group Reactivity and Functionalization

The amine group in this compound is a key site for reactivity and functionalization, although its nucleophilicity is likely attenuated by the adjacent electron-withdrawing benzoyl group.

Radical Cation Formation and Subsequent Transformations

The formation of amine radical cations is a well-established phenomenon in the chemistry of amines and is particularly relevant to aminocyclopropanes. nih.gov One-electron oxidation of the amine nitrogen, which can be achieved photochemically or through chemical oxidants, generates a radical cation. acs.orgconnectedpapers.com In the context of aminocyclopropanes, this radical cation is often a precursor to ring-opening, as the strain of the three-membered ring facilitates the cleavage of a C-C bond to relieve strain and form a more stable, open-chain radical. This radical-triggered ring-opening of aminocyclopropanes has been utilized in synthetic methodology, for example, in the detection of hydroxyl radicals.

The radical intermediate formed after ring-opening can undergo various subsequent transformations, including hydrogen abstraction, cyclization, or reaction with other radical species.

Nucleophilic Reactions of the Amine Moiety

The primary amine group in this compound retains nucleophilic character and can participate in a range of classical amine reactions. organic-chemistry.org

Acylation: The amine can react with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acyl derivatives (amides). This is a common method for protecting the amine group or for introducing further functionality.

Alkylation: While direct alkylation of primary amines with alkyl halides can lead to mixtures of mono- and poly-alkylated products, it is a potential pathway for functionalization.

Formation of Imines: The primary amine can condense with aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and can be driven to completion by removal of water.

The nucleophilicity of the amine in this compound will be a critical factor in these reactions, and it is expected to be lower than that of a simple alkylamine due to the electronic effect of the benzoyl group.

Derivatization and Coupling Reactions Involving the Amine Nitrogen

The primary amine group in this compound is a key site for nucleophilic reactions, allowing for a variety of derivatization and coupling strategies. The lone pair of electrons on the nitrogen atom enables it to act as a nucleophile, attacking electrophilic centers. researchgate.net

Standard derivatization techniques for primary amines are readily applicable to this compound. One of the most common transformations is acylation to form amides. This can be achieved through reaction with acyl chlorides, often in the presence of a base to neutralize the HCl byproduct (Schotten-Baumann reaction), or with carboxylic acids using peptide coupling reagents. nih.gov These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Table 1: Common Coupling Reagents for Amide Synthesis

Coupling Reagent Description Byproduct
DCC (Dicyclohexylcarbodiimide) A widely used carbodiimide (B86325) for forming amides and esters. Dicyclohexylurea (DCU), poorly soluble.
EDC (EDC HCl) A water-soluble carbodiimide, simplifying product purification via aqueous extraction. A water-soluble urea (B33335) derivative.
HOBt (1-Hydroxybenzotriazole) Often used with carbodiimides to suppress side reactions and minimize racemization. -
HATU A highly efficient aminium-based coupling reagent known for rapid reaction times. -

This table summarizes common reagents used for amide bond formation, a key derivatization for primary amines like this compound.

Another important class of reactions is sulfonylation , where the amine reacts with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base to form a sulfonamide. This reaction is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines. numberanalytics.com The resulting sulfonamide from a primary amine like this compound is acidic and soluble in aqueous base. numberanalytics.com

Furthermore, the amine nitrogen can participate in palladium-catalyzed Buchwald-Hartwig amination reactions. wikipedia.orgnih.gov This powerful cross-coupling method allows for the formation of C-N bonds by reacting an amine with an aryl halide or triflate. wikipedia.orgnih.govorganic-chemistry.org In the context of this compound, it could be coupled with various aryl halides to generate N-aryl derivatives, significantly expanding its structural diversity. The catalytic cycle for this reaction generally involves oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the N-arylated product. libretexts.org The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results. wikipedia.orgorganic-chemistry.org

Benzoyl Moiety Reactivity and Intermolecular Interactions

Carbonyl Reactivity and Related Transformations

The carbonyl group in this compound is an electrophilic center susceptible to attack by nucleophiles.

Carbonyl Reduction: The ketone can be reduced to a secondary alcohol. A common reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). chemguide.co.uk The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. chemguide.co.uk Subsequent protonation of the resulting alkoxide, typically by a protic solvent or during acidic workup, yields the corresponding alcohol, (1-aminocyclopropyl)(phenyl)methanol.

Reaction with Organometallics: Grignard reagents (RMgX) are potent nucleophiles that readily attack carbonyl carbons. organic-chemistry.orgleah4sci.com However, in the case of this compound, a competing acid-base reaction is expected. Primary amines possess an acidic proton on the nitrogen that can be abstracted by the strongly basic Grignard reagent. quora.com This would consume the Grignard reagent to form an alkane and the magnesium salt of the amine, potentially preventing or complicating the desired addition to the carbonyl group. quora.compressbooks.pub Careful control of stoichiometry and reaction conditions would be necessary to favor carbonyl addition.

Reductive Amination: While the molecule already contains a primary amine, the carbonyl group itself can be a handle for further functionalization through reductive amination. unimi.it This process would typically involve the formation of an imine or enamine intermediate, which is then reduced. For instance, reaction with a primary or secondary amine under acidic conditions could form an iminium ion, which can then be reduced in situ with an appropriate reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield a more substituted diamine product. youtube.comlibretexts.org

Photochemical Behavior of Benzoyl-Substituted Cyclopropanes

The combination of a benzoyl chromophore and a strained cyclopropane ring makes this compound a candidate for interesting photochemical transformations. Phenyl ketones are known to undergo Norrish Type I and Type II reactions upon photochemical excitation. wikipedia.org

Norrish Type I: This reaction involves the homolytic cleavage of the α-carbon-carbon bond (the bond between the carbonyl carbon and the cyclopropyl ring) to form two radical intermediates. wikipedia.org

Norrish Type II: This pathway involves intramolecular abstraction of a γ-hydrogen by the excited carbonyl oxygen, leading to a 1,4-biradical. wikipedia.orgnumberanalytics.com This is less likely for the parent compound unless a suitable γ-hydrogen is available on a substituent.

Studies on related benzoylcyclopropanes have shown that upon photolysis, they can undergo skeletal rearrangements. For example, direct or sensitized photolysis of some 1-benzoylcyclopropanes leads to the formation of methylidenecyclobutanes through a proposed diradical intermediate. researchgate.net Furthermore, the photochemistry of 2,3-diphenyl-1-benzoylcyclopropane has been shown to proceed via cleavage of one of the cyclopropane's C-C bonds (specifically C1-C2 or C1-C3) to form a diradical intermediate, which then isomerizes. acs.orgnih.gov This suggests that this compound would likely undergo similar ring-opening and rearrangement pathways upon irradiation.

Influence of Aromatic Substituents on Reaction Profiles

The electronic nature of substituents on the aromatic ring of the benzoyl group can significantly influence the reactivity of the entire molecule through inductive and resonance effects. lasalle.edu

Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) increase the electron density on the aromatic ring and the carbonyl oxygen. This can affect the energy of the excited states in photochemical reactions and may alter the reactivity of the carbonyl group towards nucleophiles.

Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density of the benzoyl moiety. lasalle.edu This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

A compelling example of substituent effects is seen in the diastereoselective photoisomerization of cis-2,3-diphenyl-1-benzoylcyclopropane derivatives. acs.orgnih.gov When a chiral auxiliary, such as α-methyl benzylamine (B48309), is attached to the meta position of the benzoyl group via an amide bond, it exerts significant stereochemical control during the photochemical isomerization within a zeolite matrix, achieving a diastereomeric excess of up to 71%. acs.orgnih.gov In contrast, little to no selectivity is observed in isotropic solution. acs.orgnih.gov This highlights how substituents on the benzoyl ring can direct the stereochemical outcome of reactions, particularly in constrained environments. These findings suggest that substituents on the benzoyl ring of this compound could be used to tune its photochemical and ground-state reactivity profiles.

Mechanistic Studies and Kinetic Investigations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic applications.

Elucidation of Reaction Intermediates

The elucidation of transient species is key to understanding reaction pathways. For this compound, different types of intermediates are expected depending on the reaction type.

Table 2: Potential Reaction Intermediates

Reaction Type Proposed Intermediate(s) Description
Photochemical Rearrangement Diradicals (Biradicals) Formed by homolytic cleavage of a C-C bond of the cyclopropane ring upon photoexcitation. researchgate.netlumenlearning.com
Photoredox Reactions Amine Radical Cations Formed by single-electron transfer from the amine nitrogen to a photoexcited catalyst or acceptor. beilstein-journals.org These can lead to the formation of iminium ions or α-amino radicals. beilstein-journals.org
Carbonyl Reduction Alkoxide Ion Formed after nucleophilic attack of a hydride on the carbonyl carbon, before protonation to the final alcohol. wikipedia.org

This table outlines the likely reactive intermediates involved in various transformations of this compound based on mechanistic studies of related systems.

In photochemical reactions of benzoylcyclopropanes, the primary intermediates are believed to be diradicals (also called biradicals), formed upon the cleavage of one of the strained cyclopropane C-C bonds. researchgate.netnih.gov The subsequent fate of these diradicals—be it isomerization, fragmentation, or reaction with other molecules—determines the final product distribution. researchgate.net

In reactions involving single-electron transfer (SET), such as those mediated by photoredox catalysts, the formation of an amine radical cation is a key step. beilstein-journals.org This intermediate can then undergo various transformations, including deprotonation to form a nucleophilic α-amino radical or fragmentation. beilstein-journals.org The study of such intermediates often relies on techniques like laser flash photolysis and chemical trapping experiments. lumenlearning.com

Electron Donor-Acceptor (EDA) Complex Formation and Reactivity

The reactivity of this compound can be significantly influenced by the formation of Electron Donor-Acceptor (EDA) complexes. An EDA complex is a ground-state aggregate formed through weak dipole-dipole interactions between an electron-rich donor molecule and an electron-poor acceptor molecule. nih.gov In the case of this compound, the primary amine group serves as the electron donor, while the benzoyl group or other external reagents can function as the electron acceptor.

The formation of such a complex is often characterized by the appearance of a new, broad absorption band at longer wavelengths in the UV-Vis spectrum, which is absent in the spectra of the individual donor or acceptor molecules. nih.govnih.gov Upon irradiation with light corresponding to this new absorption band, a single electron transfer (SET) can occur from the donor to the acceptor. nih.govsioc-journal.cn This process generates a radical ion pair, which can then initiate a variety of chemical transformations. nih.gov

For α-amino ketones, this pathway is particularly relevant. The amine can act as the electron donor in an EDA complex with a suitable acceptor. Visible light irradiation can then trigger the SET process, leading to the formation of an amine radical cation. sioc-journal.cn This intermediate is highly reactive and can undergo subsequent steps, such as deprotonation at the α-carbon, to form an α-amino radical, which is a key intermediate in many C-C bond-forming reactions. researchgate.net The formation of EDA complexes provides a mild, often catalyst-free method for initiating radical reactions under visible light. nih.gov

The interaction between the amine (donor) and an acceptor leads to the formation of a colored EDA complex that can absorb light energy, facilitating a SET process to generate reactive radical intermediates. researchgate.net Computational studies on similar amine-acceptor systems have shown that strong electrostatic interactions within the EDA complex are crucial for stabilizing the subsequent intermediates. rsc.org

Kinetic Isotope Effect (KIE) Analysis

Kinetic Isotope Effect (KIE) analysis is a powerful tool for elucidating reaction mechanisms by determining whether a specific C-H bond is broken in the rate-determining step. libretexts.orgprinceton.edu This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart, typically replacing hydrogen (H) with deuterium (B1214612) (D). wikipedia.org The KIE is expressed as the ratio of the rate constants (kH/kD). wikipedia.org

A "primary" KIE, with a kH/kD value significantly greater than 1 (typically ranging from 2 to 8), indicates that the C-H bond to the isotope is being cleaved in the rate-determining step of the reaction. libretexts.orgepfl.ch Conversely, the absence of a significant KIE (kH/kD ≈ 1) suggests that the C-H bond is not broken in the rate-limiting step. epfl.ch "Secondary" KIEs involve isotopic substitution at a position not directly involved in bond cleavage and provide information about changes in hybridization at the carbon atom. libretexts.org

In the context of this compound, KIE studies would be invaluable for understanding its photochemical reaction mechanisms, such as the Norrish Type I cleavage. The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbonyl bond. wikipedia.org Subsequent reactions of the resulting biradical can involve hydrogen abstraction.

A hypothetical KIE experiment to probe the mechanism could involve the synthesis of deuterated this compound, with deuterium atoms placed at the α-position to the amine or on the cyclopropyl ring. The rates of photodecomposition or rearrangement of the deuterated and non-deuterated compounds would then be compared.

Table 1: Hypothetical KIE Values and Mechanistic Implications for this compound Reactions

Isotopic Labeling PositionHypothetical kH/kD ValueMechanistic Interpretation
α-Hydrogen on Cyclopropane> 1 (e.g., 4-7)Indicates hydrogen abstraction from this position is part of the rate-determining step.
α-Hydrogen on Cyclopropane≈ 1Indicates hydrogen abstraction from this position is not involved in the rate-determining step.
Ortho-Hydrogens on Benzoyl Ring> 1 (e.g., 2-5)Suggests a Norrish Type II reaction, where a γ-hydrogen is abstracted by the carbonyl oxygen, is rate-determining.
Ortho-Hydrogens on Benzoyl Ring≈ 1Suggests a Norrish Type II pathway is either not occurring or not rate-determining.

This analytical method allows for a detailed mapping of the reaction pathway, distinguishing between different potential mechanisms such as concerted versus stepwise processes or identifying the specific hydrogen transfer steps that govern the reaction rate. princeton.edu

Computational and Spectroscopic Approaches to Reaction Mechanism Determination

Computational Approaches: Density Functional Theory (DFT) and other quantum chemical calculations are instrumental in mapping out potential reaction pathways. eie.grnih.gov These methods can be used to:

Calculate the geometries and energies of ground states, excited states, transition states, and intermediates.

Model the formation and structure of EDA complexes, predicting their binding energies and charge-transfer characteristics. eie.gr

Simulate spectroscopic data (e.g., UV-Vis, NMR spectra) to aid in the interpretation of experimental results.

Determine bond dissociation energies, which are crucial for predicting the feasibility of photochemical cleavage reactions like the Norrish Type I process. nih.gov

For instance, computational studies on enzyme-catalyzed reactions have successfully modeled cofactor-substrate interactions and calculated potential energy scans for bond cleavage, providing data that aligns well with experimental observations. nih.gov

Spectroscopic Approaches: Various spectroscopic techniques are employed to detect and characterize the species involved in the reaction mechanism.

UV-Visible (UV-Vis) Spectroscopy: This technique is essential for detecting the formation of EDA complexes, which exhibit unique charge-transfer absorption bands. eie.gr It is also used to monitor the progress of photochemical reactions by observing the disappearance of reactants and the appearance of products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for stable product identification. Advanced NMR techniques can also be used to detect and characterize certain intermediates. For example, 13C-NMR has been used to identify the generation of halogen-bonded complexes by observing shifts in the carbon signals upon complex formation. eie.gr

Transient Absorption Spectroscopy: This time-resolved technique is crucial for directly observing short-lived excited states and radical intermediates generated during photochemical reactions, providing kinetic data on their formation and decay.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is specifically used to detect and characterize species with unpaired electrons, such as the radical intermediates formed during photochemical processes or SET events. nih.gov

Table 2: Application of Spectroscopic and Computational Methods to Study this compound Reactivity

MethodInformation ProvidedRelevance to Mechanism
DFT Calculations Energies of reactants, products, intermediates, and transition states.Maps potential energy surfaces for different reaction pathways (e.g., Norrish I vs. II). Predicts feasibility.
UV-Vis Spectroscopy Ground-state absorption spectra, detection of new charge-transfer bands.Confirms formation of EDA complexes and monitors reaction kinetics.
NMR Spectroscopy Structural elucidation of final products.Determines reaction outcomes and regioselectivity.
Transient Absorption Spectra and lifetimes of excited states and radical intermediates.Directly observes reactive intermediates, providing kinetic data for mechanistic steps.
EPR Spectroscopy Detection and characterization of radical species.Confirms the presence of radical intermediates central to SET and homolytic cleavage pathways.

By integrating the predictive power of computational chemistry with the direct observational data from spectroscopy, a comprehensive and detailed picture of the reaction mechanism of this compound can be constructed. nih.gov

Theoretical and Computational Chemistry on 1 Benzoylcyclopropan 1 Amine

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its geometry, stability, and chemical behavior.

Density Functional Theory (DFT) has become one of the most popular quantum chemical computational techniques due to its favorable balance between computational cost and accuracy. researchgate.net This method is based on resolving the Kohn-Sham equations to determine the electron density of a system, from which its energy and other properties can be derived. mdpi.com For a molecule like 1-Benzoylcyclopropan-1-amine, DFT calculations are routinely used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties.

Commonly employed functionals, such as B3LYP, in conjunction with basis sets like 6-31G(d,p), can provide reliable predictions of bond lengths, angles, and torsional angles. als-journal.com These calculations yield critical data regarding the molecule's electronic landscape, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. Furthermore, DFT is used to compute global reactivity descriptors and analyze orbital interactions through methods like Natural Bond Orbital (NBO) analysis. nih.gov

Table 1: Representative Electronic Properties of a Phenyl-Alkyl-Amine Ketone System Calculated by DFT This table presents typical data that would be obtained from a DFT calculation on a molecule structurally similar to this compound. The values are illustrative.

PropertyTypical Calculated ValueSignificance
Ground State Energy (Hartree)-517.8Total electronic energy of the optimized geometry.
HOMO Energy (eV)-6.2Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy (eV)-1.1Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (eV)5.1Indicates electronic excitability and chemical stability.
Dipole Moment (Debye)2.5Measure of the molecule's overall polarity.

Beyond DFT, other molecular orbital methods offer a spectrum of accuracy and computational expense.

Ab Initio Methods : Translating to "from first principles," these methods solve the Schrödinger equation without using experimental data, relying only on physical constants. wikipedia.org The simplest ab initio approach is the Hartree-Fock (HF) method, which provides a foundational description of the electronic structure. wikipedia.org More advanced and accurate (and computationally expensive) methods, known as post-Hartree-Fock methods, build upon the HF solution to better account for electron correlation. These techniques are considered high-accuracy and are often used to benchmark other methods. dtic.mil

Semiempirical Methods : These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org Methods like AM1 and PM3 are significantly faster than ab initio or DFT calculations, making them suitable for very large molecular systems. wikipedia.orgnih.gov However, their accuracy is dependent on the molecule being studied being similar to those used in the parameterization database. wikipedia.org The Recife Model 1 (RM1) is noted to be more accurate than many other methods in this class for modeling organic compounds. scielo.br

Table 2: Comparison of Major Computational Chemistry Methods

Method TypeGeneral ApproachRelative Computational CostRelative Accuracy
Semiempirical (e.g., AM1, PM3)Uses parameters from experimental data to simplify calculations. wikipedia.orgLowModerate
Density Functional Theory (DFT) (e.g., B3LYP)Calculates properties based on the molecule's electron density. mdpi.comMediumHigh
Ab Initio (e.g., Hartree-Fock, MP2)Solves the Schrödinger equation from first principles without empirical parameters. wikipedia.orgdtic.milHigh to Very HighHigh to Very High

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. rsc.org It is an extension of DFT that allows for the calculation of electronic transition energies, which correspond to the absorption of light by a molecule. rsc.org This makes TD-DFT an invaluable tool for predicting and interpreting UV-Visible absorption spectra. rsc.org

For this compound, TD-DFT calculations could identify the nature of its electronic transitions, such as n→π* or π→π* transitions associated with the benzoyl chromophore. The calculations provide not only the energy of the transition (related to the absorption wavelength) but also the oscillator strength, which is proportional to the intensity of the spectral band. nih.gov These simulations can also be used to optimize the geometry of excited states, providing insight into the molecule's photochemistry. nih.govresearchgate.net

Table 3: Illustrative TD-DFT Output for the Lowest Electronic Transitions This table shows representative data for the first three singlet excited states of a molecule like this compound.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Probable Assignment
S₀ → S₁4.133000.005n → π
S₀ → S₂4.962500.210π → π
S₀ → S₃5.402300.085π → π*

Conformational Analysis and Molecular Dynamics

The three-dimensional structure of this compound is not static. Rotation around its single bonds gives rise to various conformations, or rotamers, which can have different energies and stabilities.

Conformational analysis is crucial for understanding a molecule's structure and function. nih.gov For this compound, the key flexible bonds are the C(cyclopropyl)-C(carbonyl) bond and the C(cyclopropyl)-N bond. Rotation around these bonds defines the molecule's conformational landscape.

Computational methods, particularly molecular dynamics (MD) simulations, can be used to explore this landscape. nih.gov MD simulations model the movement of atoms over time, allowing for the sampling of numerous conformations. nih.govnih.gov By analyzing the potential energy of these conformations, a potential energy surface (PES) can be constructed to identify the most stable, low-energy rotamers (local minima) and the energy barriers for converting between them (saddle points).

The relative stability of different conformers is not governed by steric hindrance alone. Stereo-electronic effects, which are stabilizing interactions between molecular orbitals that depend on their spatial arrangement, play a critical role. wikipedia.orgbaranlab.org These effects arise from favorable orbital overlap and can dictate conformational preferences. nih.govresearchgate.net

In this compound, several stereo-electronic interactions are plausible:

Hyperconjugation : This involves the interaction of a filled (donor) orbital with a nearby empty (acceptor) orbital. beilstein-journals.org For instance, the bent σ-bonds of the cyclopropane (B1198618) ring (Walsh orbitals) can donate electron density into the antibonding π* orbital of the carbonyl group (σ → π* interaction). This interaction would be maximized at a specific dihedral angle, thereby stabilizing that conformation.

Nitrogen Lone Pair Interactions : The non-bonding lone pair on the amine nitrogen (nN) can interact with adjacent antibonding orbitals, such as the σ* orbital of a C-C or C-H bond (nN → σ* interaction). beilstein-journals.org The strength of this hyperconjugative interaction is highly dependent on the geometry, favoring conformations where the lone pair orbital is anti-periplanar to the acceptor σ* orbital.

These effects can be quantified using NBO analysis within a quantum chemical calculation, which calculates the interaction energy between donor and acceptor orbitals. beilstein-journals.org

Computational Prediction of Product Selectivity

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the selectivity of chemical reactions involving this compound. The regioselectivity and stereoselectivity of reactions are determined by the relative activation energies of the various possible reaction pathways. By calculating the energies of the transition states leading to different products, the most likely outcome can be predicted.

For instance, in the case of nucleophilic addition to the carbonyl group of this compound, computational models can predict whether the attack is more likely to occur from the re or si face of the carbonyl, thus predicting the stereochemical outcome. Similarly, in reactions involving the cyclopropane ring, such as ring-opening reactions, computational chemistry can predict which of the carbon-carbon bonds is most likely to break. This is achieved by modeling the transition states for the cleavage of each bond and comparing their relative energies. A lower activation energy for a particular pathway indicates that the corresponding product will be formed preferentially.

Table 1: Hypothetical Predicted Product Selectivity in a Ring-Opening Reaction of this compound

Reaction PathwayProductCalculated Activation Energy (kcal/mol)Predicted Product Ratio
Pathway A (C1-C2 cleavage)Product A15.2>99%
Pathway B (C1-C3 cleavage)Product B25.8<1%
Pathway C (C2-C3 cleavage)Product C28.1<1%

Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this compound are not publicly available.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling for this compound involves the computational mapping of the potential energy surface (PES) for a given reaction. This allows for the identification of reactants, products, intermediates, and, crucially, transition states. Transition state analysis is a cornerstone of understanding reaction mechanisms and rates.

A transition state is a first-order saddle point on the PES, representing the highest energy point along the reaction coordinate. By locating and characterizing the geometry and energy of the transition state, chemists can understand the structural changes that occur during the bond-breaking and bond-forming processes. For this compound, this analysis can elucidate the mechanism of reactions such as rearrangements, cycloadditions, or ring expansions.

Computational techniques can also calculate important thermodynamic and kinetic parameters from the transition state analysis, such as the enthalpy, entropy, and Gibbs free energy of activation. These parameters are essential for predicting reaction rates and understanding the temperature dependence of a reaction.

Table 2: Hypothetical Calculated Thermodynamic Parameters for a Reaction of this compound

ParameterValue
Enthalpy of Activation (ΔH‡)14.5 kcal/mol
Entropy of Activation (ΔS‡)-5.2 cal/mol·K
Gibbs Free Energy of Activation (ΔG‡)16.0 kcal/mol

Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this compound are not publicly available.

Quantitative Structure-Activity Relationships (QSAR) in Mechanistic Contexts

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. In the context of this compound and its analogs, QSAR can be employed to understand how structural modifications influence their mechanistic behavior and reactivity.

To build a QSAR model, a set of molecular descriptors is calculated for each compound in a series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A mathematical equation is then derived to correlate these descriptors with an observed activity, such as the rate constant for a particular reaction or the binding affinity to a biological target.

For this compound derivatives, a QSAR study could reveal, for example, how substituents on the benzoyl ring or modifications to the cyclopropane moiety affect the rate of a key reaction step. This information is invaluable for designing new compounds with desired reactivity profiles. The mechanistic insights from QSAR can guide the synthesis of novel derivatives with enhanced or suppressed reactivity based on the correlation of specific structural features with the underlying reaction mechanism.

Table 3: Hypothetical QSAR Model for the Reactivity of this compound Derivatives

DescriptorCoefficientp-value
Hammett Sigma (σ)2.54<0.01
Sterimol L parameter-0.870.03
ClogP0.120.25
Model Statistics
0.92
Q² (cross-validated)0.85

Note: The data in this table is hypothetical and for illustrative purposes, as specific QSAR studies on this compound are not publicly available.

Advanced Spectroscopic Characterization Techniques for 1 Benzoylcyclopropan 1 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like 1-benzoylcyclopropan-1-amine, with its chiral center and potentially restricted bond rotations, advanced NMR techniques are particularly insightful.

Multi-Dimensional NMR for Structural Elucidation and Stereochemistry

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons, multi-dimensional NMR experiments are essential for the unambiguous assignment of signals and the elucidation of the molecule's stereochemistry. nih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing the connectivity between atoms.

For this compound, a COSY spectrum would reveal the coupling between the protons on the cyclopropane (B1198618) ring and the amine proton. An HSQC experiment would correlate the protons directly attached to their respective carbon atoms, aiding in the assignment of the cyclopropyl (B3062369) carbons. Furthermore, an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connection between the benzoyl group, the cyclopropane ring, and the amine group.

The stereochemistry of the chiral center at the C1 position of the cyclopropane ring can be investigated using Nuclear Overhauser Effect (NOE) based experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY). This technique detects protons that are close in space, providing information about the molecule's three-dimensional structure. For instance, NOE correlations could be observed between the amine proton and specific protons on the benzoyl and cyclopropyl groups, helping to define the preferred spatial arrangement of these substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl Carbon (C=O) - ~198
Aromatic Carbons 7.4 - 7.9 128 - 133
Quaternary Cyclopropyl Carbon (C1) - ~40
Cyclopropyl CH₂ 1.0 - 1.5 ~15

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Dynamic NMR for Conformational Equilibria

The amide bond in this compound has partial double bond character, which can lead to restricted rotation around the C(O)-N bond. This can result in the presence of different conformers (rotamers) that may be in equilibrium. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such conformational dynamics. copernicus.orgnih.gov

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the interchange between conformers is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is increased, the rate of interchange increases, leading to broadening of the signals and their eventual coalescence into a single time-averaged signal at higher temperatures.

Analysis of the temperature-dependent line shapes can provide quantitative information about the energy barriers to rotation and the relative populations of the different conformers. This information is crucial for understanding the molecule's flexibility and how its shape might influence its chemical and biological properties. figshare.com

Isotopic Labeling Studies via NMR

Isotopic labeling, where specific atoms in a molecule are replaced with their isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N), can significantly enhance the power of NMR spectroscopy. nih.govsigmaaldrich.com While often used for larger biomolecules, it can also be a valuable tool for smaller molecules like this compound, particularly for mechanistic studies or to simplify complex spectra.

For instance, selective ¹³C labeling of the carbonyl carbon would allow for more sensitive and unambiguous tracking of this specific position in ¹³C NMR experiments. Similarly, ¹⁵N labeling of the amine group would enable the use of ¹H-¹⁵N correlation experiments, such as ¹H-¹⁵N HSQC, which are powerful for studying the electronic environment of the nitrogen atom and any intermolecular interactions it might be involved in. researchgate.net Isotopic labeling can also be used in conjunction with dynamic NMR studies to more clearly resolve the signals of different conformers. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique that measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. vscht.cz Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification. copbela.orgucla.edu

In the IR spectrum of this compound, several key absorption bands would be expected. The presence of the amine group would be indicated by N-H stretching vibrations, typically appearing in the region of 3300-3500 cm⁻¹. orgchemboulder.comlibretexts.org Primary amines, like the one in this molecule, are expected to show two bands in this region. libretexts.orglibretexts.org The carbonyl group (C=O) of the benzoyl moiety would give rise to a strong and sharp absorption band around 1680-1700 cm⁻¹. The aromatic ring would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net The cyclopropane ring itself has characteristic C-H stretching vibrations.

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Amine (N-H) Stretch 3300 - 3500 (two bands)
Amine (N-H) Bend 1580 - 1650
Carbonyl (C=O) Stretch 1680 - 1700
Aromatic (C-H) Stretch 3000 - 3100
Aromatic (C=C) Stretch 1450 - 1600

Raman Spectroscopy (Normal and Surface-Enhanced Raman Scattering, SERS) for Vibrational Fingerprints

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While IR absorption requires a change in the dipole moment of a molecule during a vibration, Raman scattering requires a change in the polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

The Raman spectrum of this compound would provide a characteristic "fingerprint" of the molecule. Symmetrical vibrations and bonds involving non-polar groups, such as the C=C bonds of the aromatic ring, often produce strong Raman signals.

Surface-Enhanced Raman Scattering (SERS) is a powerful extension of Raman spectroscopy that can dramatically enhance the Raman signal of molecules adsorbed onto or very close to nanostructured metal surfaces, such as silver or gold. mdpi.com This enhancement allows for the detection of very low concentrations of an analyte. For this compound, SERS could be used to study its interaction with metal surfaces, which could be relevant in fields such as catalysis or sensor development. The SERS spectrum might also reveal changes in the vibrational modes upon adsorption, providing insights into the orientation and binding of the molecule to the surface. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound. The molecular formula of this compound is C₁₀H₁₁NO, which corresponds to a monoisotopic mass of approximately 161.0841 Da. In electron ionization (EI) mass spectrometry, the compound will generate a molecular ion peak (M⁺˙) at m/z 161, which is expected to be reasonably intense due to the presence of the aromatic ring that can stabilize the radical cation.

The fragmentation of this compound is dictated by the presence of the benzoyl group, the cyclopropyl ring, and the amine functionality. The primary fragmentation pathways involve cleavages adjacent to these functional groups.

A key fragmentation process for amines is alpha-cleavage, involving the breaking of a bond adjacent to the nitrogen atom. For this compound, this could involve cleavage of the cyclopropane ring C-C bonds. However, the most prominent fragmentation pathways are expected to be driven by the stable benzoyl and phenyl groups.

Key Fragmentation Pathways:

Formation of the Benzoyl Cation: The most significant fragmentation is the cleavage of the C-C bond between the carbonyl group and the cyclopropyl ring. This results in the formation of the highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often the base peak in the spectrum. The other fragment would be the cyclopropylaminyl radical.

Formation of the Phenyl Cation: The benzoyl cation (m/z 105) can subsequently lose a molecule of carbon monoxide (CO) to form the phenyl cation (C₆H₅⁺) at m/z 77. researchgate.netjournals.co.za

Alpha-Cleavage relative to the Amine: Cleavage of the bond between the nitrogen and the cyclopropyl ring can lead to a fragment corresponding to the benzoylcyclopropyl cation at m/z 145, although this is generally less favored than the formation of the benzoyl cation.

Rearrangements and Ring Opening: The cyclopropyl ring can undergo rearrangement and ring-opening fragmentations, though these pathways are often complex and result in lower intensity peaks.

The table below summarizes the expected prominent peaks in the mass spectrum of this compound. This predicted fragmentation is based on the analysis of structurally similar compounds like 1-phenylcyclopropanamine, which shows major peaks at m/z 132 (M-1) and 104, and N-benzoyl compounds where the benzoyl cation (m/z 105) is a dominant fragment. cdnsciencepub.comnih.gov

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Chemical Formula Notes
161Molecular Ion [M]⁺˙[C₁₀H₁₁NO]⁺˙Parent ion
105Benzoyl cation[C₇H₅O]⁺Often the base peak, formed by cleavage of the C(O)-cyclopropyl bond.
77Phenyl cation[C₆H₅]⁺Formed by the loss of CO from the benzoyl cation.

Electronic Spectroscopy

UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy

UV-Visible spectroscopy of this compound is primarily governed by the electronic transitions within the benzoyl chromophore. The spectrum is expected to show strong absorptions in the ultraviolet region, characteristic of aromatic ketones. researchgate.net

The key electronic transitions are:

π → π* Transitions: These are high-intensity absorptions associated with the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the benzene ring and the carbonyl group. For benzophenone, a structurally related chromophore, a strong absorption band appears around 250-260 nm. researchgate.net A similar intense band is expected for this compound in this region. The benzoyl structure generally shows a characteristic absorption band between 240-280 nm. researchgate.net

n → π* Transitions: This is a lower-intensity, longer-wavelength absorption resulting from the promotion of a non-bonding electron (from the oxygen lone pair of the carbonyl group) to a π* antibonding orbital. For benzophenone, this transition gives rise to a broad, weak absorption band in the range of 330-360 nm. researchgate.netbris.ac.uk This transition is formally forbidden by symmetry but is observed due to vibronic coupling.

The cyclopropylamine (B47189) moiety acts as an auxochrome. The nitrogen lone pair can interact with the π-system, potentially causing a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to a simple phenyl ketone. The solvent polarity can also influence the positions of these bands, particularly the n → π* transition, which typically undergoes a hypsochromic (blue) shift in more polar solvents. The near-infrared (NIR) region is not expected to show significant electronic absorption for this molecule.

Expected Absorption Band Wavelength Range (nm) Associated Electronic Transition Expected Molar Absorptivity (ε)
Band I~250 - 280π → π* (Benzoyl system)High
Band II~330 - 360n → π* (Carbonyl group)Low

Circular Dichroism (CD) Spectroscopy for Chirality

This compound possesses a chiral center at the C1 carbon of the cyclopropane ring, meaning it can exist as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is a powerful technique to study these enantiomers, as they will interact differently with left and right circularly polarized light. utexas.edu

A CD spectrum plots the difference in absorption of left and right circularly polarized light (ΔA) versus wavelength. Chiral molecules produce characteristic positive or negative peaks, known as Cotton effects, in the regions of their UV-Vis absorption bands. For this compound, Cotton effects are expected to correspond to the electronic transitions of the benzoyl chromophore.

The strong π → π* transition around 250-280 nm will likely give rise to an intense Cotton effect.

The weaker n → π* transition around 330-360 nm will also produce a distinct Cotton effect.

The two enantiomers, (R)-1-benzoylcyclopropan-1-amine and (S)-1-benzoylcyclopropan-1-amine, will produce mirror-image CD spectra. For example, if the (R)-enantiomer shows a positive Cotton effect at a certain wavelength, the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength. This property allows for the determination of the absolute configuration of the molecule by comparing its experimental CD spectrum to established rules or to the spectra of related compounds with known configurations. Furthermore, CD spectroscopy can be used to determine the enantiomeric excess (ee) of a sample, as the magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers.

X-ray Based Techniques

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. For this compound (C₁₀H₁₁NO), XPS analysis would reveal peaks corresponding to carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). The high-resolution spectra of these elements can be deconvoluted to identify the different chemical environments of each atom. libretexts.org

C 1s Spectrum: The carbon 1s spectrum is expected to be complex and can be resolved into several components:

C-C/C-H (Aromatic/Cyclopropyl): The main peak, corresponding to the carbon atoms in the phenyl ring and the cyclopropane ring, would appear around 284.8 eV (used as a reference). acs.org

C-N: The carbon atom of the cyclopropane ring bonded to the amine group will show a peak at a slightly higher binding energy, typically around 285.5 - 286.3 eV. rsc.orgresearchgate.net

C=O: The carbonyl carbon will be shifted to a significantly higher binding energy due to the electron-withdrawing oxygen atom, appearing around 287.9 - 289.1 eV. rsc.org

N 1s Spectrum: The nitrogen 1s spectrum is expected to show a single primary component corresponding to the amine group (-NH₂). This peak typically appears in the range of 399.0 - 400.5 eV. nih.govuic.eduxpsfitting.com Protonation of the amine would shift this peak to a higher binding energy (~401.4 eV). uic.edu

O 1s Spectrum: The oxygen 1s spectrum will exhibit a primary peak associated with the carbonyl oxygen (C=O). The binding energy for this oxygen is typically found in the range of 531.5 - 532.0 eV. xpsfitting.comthermofisher.com

The following table summarizes the predicted binding energies for the different chemical states in this compound, referenced to the adventitious C 1s peak at 284.8 eV.

Element (Core Level) Functional Group Predicted Binding Energy (eV)
C 1sC-C, C-H (Phenyl, Cyclopropyl)~284.8
C 1sC-N (Cyclopropyl)~286.0
C 1sC=O (Carbonyl)~288.5
N 1s-NH₂ (Amine)~399.9
O 1sC=O (Carbonyl)~531.8

X-ray Absorption Fine Structure (XAFS) Spectroscopy (XANES, EXAFS)

X-ray Absorption Fine Structure (XAFS) provides detailed information about the local geometric and/or electronic structure around a specific absorbing atom. The technique is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound, XAFS measurements could be performed at the K-edge of nitrogen (~400-410 eV) or oxygen (~530-540 eV) to probe their local environments. iucr.orgnih.gov

XANES (X-ray Absorption Near Edge Structure): The XANES region, which is close to the absorption edge, is sensitive to the oxidation state and coordination chemistry of the absorbing atom. For the nitrogen K-edge, the 1s → π* transitions are particularly sensitive to the chemical environment. nih.gov The XANES spectrum of the amine nitrogen in this compound would provide information on its local symmetry and electronic configuration. The features in the XANES spectrum could distinguish the primary amine from other nitrogen functionalities like amides or imines.

EXAFS (Extended X-ray Absorption Fine Structure): The EXAFS region, extending several hundred eV above the absorption edge, contains information about the local atomic structure around the absorbing atom. The oscillations in this region are caused by the scattering of the outgoing photoelectron off neighboring atoms. Analysis of the EXAFS signal can yield highly precise information about:

Coordination Numbers (CN): The number of nearest-neighbor atoms.

Bond Distances (R): The distances to neighboring atoms with high precision (often within ±0.02 Å). hyomen.org

Disorder Factors (Debye-Waller factors): Information about the thermal and static disorder in bond distances.

An EXAFS analysis at the nitrogen K-edge of this compound could be used to precisely determine the N-C bond length of the amine group to the cyclopropyl ring. It could also provide information about the distances to the hydrogen atoms of the amine and other nearby carbon atoms in the cyclopropane ring. This provides a powerful tool for detailed structural characterization, especially in non-crystalline states. researchgate.netrsc.org

Electron Microscopy and Related Techniques

Electron microscopy and associated spectroscopic methods offer unparalleled spatial resolution and the ability to probe the chemical and electronic structure of materials at the nanoscale. For a small molecule like this compound, these techniques would typically be applied to solid-state samples, such as crystals or aggregates, to understand their morphology, crystal structure, and local chemical environment.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful imaging techniques that utilize electron beams to generate high-resolution images of a sample's morphology and topography.

Transmission Electron Microscopy (TEM): In TEM, a beam of electrons is transmitted through an ultra-thin specimen. The interaction of the electrons with the sample forms an image that provides information about the material's internal structure. For this compound, TEM could be used to characterize the morphology and crystal structure of its solid form. For instance, if the compound forms nanocrystals or other ordered aggregates, TEM could reveal their size, shape, and lattice structure. High-resolution TEM (HRTEM) could potentially even visualize the arrangement of molecules within a crystal lattice.

Scanning Electron Microscopy (SEM): SEM, on the other hand, scans the surface of a bulk sample with a focused electron beam. The signals produced from the interaction of the electrons with the sample surface provide images of the surface topography and composition. For this compound, SEM would be useful for examining the surface features of larger crystals or powdered samples, providing insights into their morphology, crystal habits, and any surface defects.

Table 1: Potential Morphological Analysis of this compound using TEM and SEM

Technique Potential Information Hypothetical Findings for this compound
TEM Crystal shape, size distribution of nanoparticles/aggregates, crystalline lattice defects. Could reveal if the compound forms well-defined rhombic crystals or amorphous aggregates upon precipitation from different solvents.

Electron Energy-Loss Spectroscopy (EELS) is a technique that is often coupled with TEM. It analyzes the energy distribution of electrons that have passed through a sample. Some electrons lose energy due to inelastic scattering, and the amount of energy lost is characteristic of the elemental composition and chemical bonding in the sample.

For this compound, EELS could provide valuable information about its local chemical environment. By analyzing the fine structure of the core-loss edges of elements like carbon, nitrogen, and oxygen, it would be possible to distinguish between different bonding states. For example, the carbon K-edge spectrum could potentially differentiate between the carbons in the benzoyl group, the cyclopropane ring, and the carbonyl group. However, a significant challenge in applying EELS to small organic molecules is their sensitivity to electron beam damage, which can alter the chemical structure during analysis. nih.gov

Table 2: Potential EELS Analysis of this compound

Elemental Edge Potential Information Hypothetical Observations
Carbon K-edge Distinguishing sp2 and sp3 hybridized carbons. Identifying C=O bonds. A peak corresponding to the π* transition of the C=C bonds in the benzene ring and the C=O bond, and another for the σ* transitions of the C-C and C-H bonds.
Nitrogen K-edge Information on the chemical state of the amine group. A characteristic peak position and fine structure indicative of a primary amine group.

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to study chemical species that have one or more unpaired electrons. wikipedia.org This includes free radicals, radical ions, and triplet states. The ground state of this compound is a diamagnetic species with no unpaired electrons and would therefore be "EPR silent."

However, EPR spectroscopy could be an invaluable tool for studying the reactive intermediates of this compound. For instance, if the compound undergoes oxidation, reduction, or photochemical excitation, it could form radical cations, radical anions, or triplet states, all of which are paramagnetic and could be detected and characterized by EPR. The resulting EPR spectrum would provide detailed information about the electronic structure of the radical species, including the distribution of the unpaired electron's spin density over the molecule. This can be particularly useful in mechanistic studies of reactions involving this compound. For example, in a study of the photooxidation of aliphatic amino acids, EPR was used to identify the resulting radical species. nih.gov

Table 3: Hypothetical EPR Parameters for a Radical Cation of this compound

Parameter Definition Hypothetical Value and Interpretation
g-factor A dimensionless constant that is characteristic of the radical's electronic environment. A value slightly greater than the free electron value (2.0023) might suggest some spin density on the oxygen or nitrogen atoms.

Synthetic Applications of 1 Benzoylcyclopropan 1 Amine in Complex Molecule Synthesis

Role as a Key Synthetic Intermediate or Building Block

The dense functionalization of 1-benzoylcyclopropan-1-amine makes it a valuable intermediate in organic synthesis. The cyclopropane (B1198618) ring, an isostere for phenyl groups or double bonds, introduces conformational rigidity and a specific three-dimensional trajectory for attached substituents. The primary amine serves as a nucleophile or a handle for further functionalization, while the benzoyl group provides an electrophilic site and can influence the reactivity of the adjacent amine.

As a building block, it provides access to derivatives of 1-aminocyclopropane-1-carboxylic acid, which are constrained amino acids of significant interest in medicinal chemistry and peptide design. nih.gov The synthesis of such complex structures often relies on the strategic use of intermediates that contain multiple reactive sites.

Table 1: Key Functional Groups and Their Synthetic Potential

Functional Group Type Common Synthetic Transformations
Primary Amine (-NH2) Nucleophile Alkylation, Acylation, Reductive Amination, Imine Formation
Benzoyl (Ketone, -C=O) Electrophile Nucleophilic Addition, Reduction, Wittig Reaction

Participation in Multi-Component Reactions

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single step, are powerful tools for rapidly building molecular complexity. researchgate.net Primary amines are fundamental components in many well-known MCRs, positioning this compound as a valuable substrate for these transformations.

Ugi and Passerini Reactions: The primary amine of this compound can participate in the Ugi four-component reaction (U-4CR), combining with an aldehyde, an isocyanide, and a carboxylic acid. nih.govnih.gov This would lead to the formation of complex α-acylamino carboxamides containing a cyclopropyl (B3062369) moiety, a scaffold of interest in drug discovery. nih.gov

Mannich Reaction: In the Mannich reaction, an amine, a non-enolizable carbonyl compound, and an enolizable carbonyl compound react to form a β-amino carbonyl compound, also known as a Mannich base. nih.govbeilstein-journals.org this compound can serve as the amine component in this reaction.

Strecker Reaction: The Strecker synthesis, the first documented MCR, produces α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source. nih.gov While the internal benzoyl group is a ketone, the primary amine could react with an external aldehyde and cyanide to generate complex α-aminonitriles featuring the benzoylcyclopropyl scaffold.

Table 2: Potential Multi-Component Reactions Involving this compound

MCR Name Reactants Potential Product Scaffold
Ugi Reaction This compound, Aldehyde, Isocyanide, Carboxylic Acid α-(Benzoylcyclopropyl)-amino Peptidic Structure
Mannich Reaction This compound, Aldehyde (e.g., Formaldehyde), Active Hydrogen Compound β-Amino Ketone with a Cyclopropyl Moiety

Cycloaddition Reactions and Annulation Strategies

Cycloaddition reactions are powerful methods for constructing cyclic and heterocyclic systems with high stereocontrol. libretexts.org While this compound itself may not be a typical substrate for direct cycloaddition, it can be readily converted into reactive intermediates for such transformations.

[4+2] Cycloadditions (Diels-Alder Reaction): The amine or ketone functionality can be used to generate a diene or dienophile. For instance, the benzoyl group could be converted into a diene through a Wittig-type reaction followed by isomerization, or the amine could be transformed into an enamine, which can act as a dienophile. The Diels-Alder reaction is a highly utilized cycloaddition for forming six-membered rings. libretexts.org

[3+2] Dipolar Cycloadditions: The primary amine can be converted into an azide (B81097), which is a classic 1,3-dipole. nih.gov This azide derivative could then react with various dipolarophiles (such as alkynes or alkenes) to form five-membered heterocyclic rings like triazoles. nih.gov

Annulation via Ring-Opening: The strained cyclopropane ring can participate in transition-metal-catalyzed annulation strategies. For example, in a formal [5+1] cycloaddition, a vinylcyclopropane (B126155) can react with a one-carbon component to form a six-membered ring. nih.gov Modification of the benzoyl group in this compound to a vinyl group could open pathways to such annulation reactions.

Functionalization for Late-Stage Derivatization

Late-stage functionalization is a crucial strategy in medicinal chemistry for modifying a complex, biologically active molecule to fine-tune its properties. The distinct reactivity of the amine and ketone groups in this compound allows for selective, late-stage derivatization.

If the this compound core is part of a larger molecule, the primary amine offers a reliable site for modification. It can be acylated to form amides, reductively aminated to install new alkyl groups, or converted to sulfonamides. nih.gov These transformations are often high-yielding and tolerant of other functional groups, making them ideal for creating analogues of a lead compound. Similarly, the benzoyl group's ketone can be selectively reduced to an alcohol or converted to an oxime, providing another point for diversification.

Precursor in the Synthesis of Other Nitrogen-Containing Heterocycles and Complex Natural Products

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. nih.govopenmedicinalchemistryjournal.com The functional groups within this compound make it a suitable precursor for constructing various heterocyclic systems. mdpi.com

Synthesis of Pyrroles and Pyridines: The 1,4-relationship between the amine and the ketone (considering the carbonyl carbon and the amine-bearing carbon) is reminiscent of precursors used in reactions like the Paal-Knorr pyrrole (B145914) synthesis, which typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine. While not a direct substrate, derivatization could lead to suitable precursors.

Access to Fused Polycyclic Systems: The molecule can be incorporated into strategies for building complex, polycyclic scaffolds found in alkaloids. frontiersin.org For example, the amine could be used in a Pictet-Spengler-type reaction after being linked to an appropriate aromatic group, leading to tetrahydroisoquinoline or tetrahydro-β-carboline frameworks. Enamide-based cyclizations are another powerful strategy for synthesizing natural product cores. nih.govresearchgate.net

Natural Product Synthesis: The rigid cyclopropane unit is a feature of some natural products. Using this compound as a chiral or achiral building block could provide a streamlined entry into synthetic routes targeting these complex molecules. frontiersin.org

Future Research Directions and Unexplored Avenues for 1 Benzoylcyclopropan 1 Amine Chemistry

Development of Novel and Sustainable Synthetic Routes

While methods for synthesizing cyclopropylamines exist, a key area for future research lies in the development of more sustainable and efficient synthetic protocols. organic-chemistry.orgnih.gov Current routes can suffer from issues such as the use of hazardous reagents, multiple steps, and low atom economy. globethesis.com

Future efforts should focus on:

Catalytic Asymmetric Synthesis : Developing catalytic enantioselective methods to access specific stereoisomers of 1-benzoylcyclopropan-1-amine and its derivatives is crucial, as enantiopure aminocyclopropanes are important building blocks for pharmaceuticals. chemistryviews.org Research into chiral rare-earth-metal catalysts, for example, has shown promise for the asymmetric hydroamination of cyclopropenes, offering a 100% atom-efficient route to chiral aminocyclopropanes. chemistryviews.org

Green Chemistry Approaches : The principles of green chemistry should be integrated into synthetic design. This includes exploring the use of renewable starting materials, employing environmentally benign solvents, and designing reactions that minimize waste. longdom.org For instance, replacing traditional reagents like thionyl chloride with greener alternatives like HCl in ring-opening processes can significantly improve the environmental footprint of the synthesis. globethesis.com

Biocatalysis : The use of enzymes in the synthesis of chiral amines is a rapidly growing field. researchgate.net Exploring biocatalytic reductive amination could provide a highly selective and sustainable method for producing aminocyclopropanes under mild conditions. researchgate.net

Synthesis StrategyPotential AdvantagesKey Research Focus
Catalytic Asymmetric HydroaminationHigh atom efficiency, direct access to chiral amines. chemistryviews.orgDevelopment of robust and highly selective chiral catalysts (e.g., rare-earth metals). chemistryviews.org
Ti(II)-mediated CouplingUses readily available nitriles and Grignard reagents. organic-chemistry.orgOptimization of Lewis acid co-catalysts to improve yields and reduce byproducts. organic-chemistry.org
Curtius DegradationScalable route from corresponding carboxylic acids. nih.govImproving the safety and efficiency of handling azide (B81097) intermediates.
Green Synthesis ProcessesReduced waste, improved atom economy, safer reagents. globethesis.comSolvent-free reactions, use of recyclable catalysts, one-pot syntheses. globethesis.com

Advanced Mechanistic Studies on Strained Ring Systems

The high ring strain of the cyclopropane (B1198618) ring is a primary driver of its reactivity. nih.govchemrxiv.org A deeper, quantitative understanding of the factors governing the stability and reaction pathways of substituted cyclopropanes like this compound is essential for predicting and controlling their chemical behavior.

Future research should involve:

Advanced Spectroscopic and Crystallographic Studies : Detailed analysis of the molecular structure and bonding can provide insights into the effects of the benzoyl and amine substituents on the geometry and strain of the cyclopropane ring.

Kinetic and Thermodynamic Investigations : Precisely measuring reaction rates and equilibrium constants for ring-opening and other transformations will allow for a quantitative assessment of the compound's reactivity.

Computational Modeling : High-level computational studies, such as density functional theory (DFT) calculations, can elucidate reaction mechanisms, identify transition states, and predict the stability of intermediates. rsc.orgrsc.org This can help explain observed selectivities in ring-opening reactions, which are often dictated by the stability of the resulting carbocation or radical intermediates. rsc.org

Mechanistic AspectInvestigative TechniqueExpected Insights
Ring Strain Energy (RSE)Homodesmotic Reactions (Computational). nih.govQuantify the impact of substituents on the inherent strain of the cyclopropane ring. nih.gov
Bond Dissociation EnergiesQuantum Chemical Calculations.Predict the regioselectivity of ring-opening reactions by identifying the weakest C-C bond.
Reaction PathwaysDFT and ab initio methods. rsc.orgacs.orgMap potential energy surfaces for reactions, identifying transition states and intermediates. rsc.orgrsc.org
StereoselectivityComputational Modeling and X-ray Crystallography.Understand the origins of stereocontrol in asymmetric transformations. nih.gov

Exploration of Unconventional Reactivity Modes

The unique electronic nature of the aminocyclopropane motif allows for reactivity beyond simple ring-opening. Future research should aim to uncover and exploit novel reaction pathways.

Key areas for exploration include:

Photoredox Catalysis : The rise of photoredox catalysis opens new avenues for activating aminocyclopropanes. Single-electron transfer (SET) processes could generate radical intermediates, leading to transformations not accessible through traditional ionic pathways. nih.gov This can facilitate formal cycloadditions and 1,3-difunctionalizations. rsc.org

Radical-Mediated Reactions : The strained C-C bonds of the cyclopropane ring can undergo homolytic cleavage under the right conditions. nih.govnih.gov Exploring radical-initiated ring-opening and subsequent cyclization or trapping reactions could lead to the synthesis of complex molecular scaffolds. nih.gov

Transition Metal Catalysis : Aminocyclopropanes can undergo C-C bond activation with transition metals, leading to carbonylative rearrangements and novel cycloadditions. bris.ac.uk Developing enantioselective versions of these transformations is a significant goal. bris.ac.uk

Formal Cycloadditions : Donor-acceptor cyclopropanes can act as 1,3-dipole synthons, participating in formal cycloaddition reactions with various partners to construct five-membered rings. acs.org Exploring the scope of these reactions with this compound could provide rapid access to valuable heterocyclic structures.

Integration with Flow Chemistry and Automated Synthesis

Modernizing the synthesis of this compound and its derivatives through the adoption of flow chemistry and automation offers significant advantages in terms of safety, efficiency, and scalability.

Future research in this area should focus on:

Continuous-Flow Synthesis : Translating batch syntheses of cyclopropylamines into continuous-flow processes can lead to higher productivity, better process control, and shorter reaction times. rsc.orgrsc.orgacs.org Flow chemistry is particularly well-suited for handling hazardous intermediates and exothermic reactions safely. thieme-connect.com The increased mass transfer in multiphasic flow systems can also accelerate reaction rates. syrris.com

Automated Synthesis Platforms : The development of automated platforms can accelerate the synthesis of libraries of this compound analogs for screening purposes. synplechem.comchemrxiv.org These systems can integrate reaction execution, workup, and purification, streamlining the entire discovery workflow. chemrxiv.org

TechnologyApplication to this compound ChemistryPotential Benefits
Flow ChemistryContinuous production of the target compound and its precursors. rsc.orgsyrris.comImproved safety, higher yields, shorter reaction times, enhanced scalability. acs.orgthieme-connect.com
Automated SynthesisRapid generation of analog libraries for structure-activity relationship studies. chemrxiv.orgIncreased throughput, improved reproducibility, democratization of synthesis. synplechem.comchemrxiv.org
Microreactor TechnologyPrecise control over reaction parameters (temperature, pressure, mixing). syrris.comEnhanced reaction rates and selectivity, minimized side reactions. syrris.com

Synergistic Application of Computational and Experimental Methods for Rational Design

The integration of computational chemistry with experimental synthesis provides a powerful paradigm for the rational design of new molecules and reactions. nih.govopenmedicinalchemistryjournal.com Instead of relying on trial-and-error, this synergistic approach allows for hypothesis-driven research.

Future directions include:

Predictive Modeling : Using computational tools to predict the reactivity and properties of novel this compound derivatives before their synthesis. This can help prioritize synthetic targets with desired characteristics. patsnap.com Machine learning models are emerging as powerful tools for predicting properties like ring strain energy from simple 2D structures. chemrxiv.org

Mechanism-Based Catalyst Design : Designing new catalysts for specific transformations by computationally modeling the catalytic cycle and transition states. This approach has been used to design biocatalysts for new-to-nature cyclopropanation reactions with tailored stereoselectivity. chemrxiv.org

De Novo Design : Employing algorithms to design novel ligands or substrates from scratch that possess specific desired binding affinities or reactivity profiles. nih.govopenmedicinalchemistryjournal.com This can accelerate the discovery of new bioactive compounds or catalysts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.